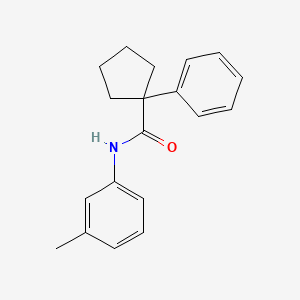

![molecular formula C7H9NaO4 B2650421 Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate CAS No. 2287260-27-7](/img/structure/B2650421.png)

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a chemical compound with the CAS Number: 2287260-27-7 . It has a molecular weight of 180.14 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps .Molecular Structure Analysis

The InChI Code for Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is 1S/C7H10O4.Na/c8-6 (9)7-3-5 (10-4-7)1-2-11-7;/h5H,1-4H2, (H,8,9);/q;+1/p-1 .Chemical Reactions Analysis

The ring-opening polymerization of similar compounds proceeded, though very slowly, in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Wissenschaftliche Forschungsanwendungen

Analytical Techniques and Biomass Oxidation

The oxidation of biomass-derived substrates using sodium salts has been explored, showcasing the application of sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate in the development of analytical techniques for studying such reactions. Jacquet et al. (1985) described an analytical method for monitoring the electrooxidation process of a biomass-issued substrate, emphasizing the role of sodium salts in facilitating the reaction and the subsequent analysis of products through mass spectrometry and carbon-13 nuclear magnetic resonance (Jacquet et al., 1985).

Synthesis of Natural Products

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is instrumental in synthesizing structures prevalent in natural products. Burke et al. (1999) highlighted its use in desymmetrization via ring-closing metathesis, leading to the synthesis of natural product analogs like exo- and endo-brevicomin (Burke et al., 1999).

Synthetic Methodologies for Bioactive Frameworks

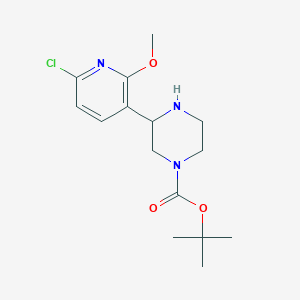

The compound's relevance extends to the synthesis of bioactive molecular frameworks. Zhang and Tong (2016) surveyed various approaches to construct the 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) framework, a common motif in biologically active natural products, demonstrating the compound's versatility in organic synthesis (Zhang & Tong, 2016).

Medicinal Chemistry Applications

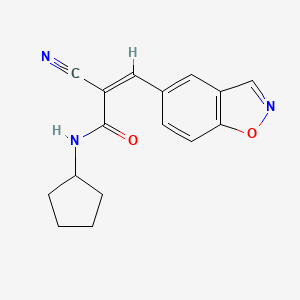

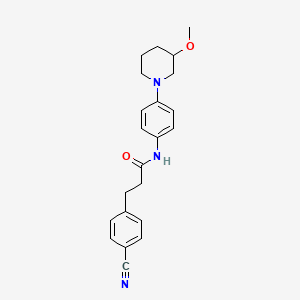

In medicinal chemistry, sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate serves as a building block for the development of novel therapeutic agents. For instance, Mascitti et al. (2011) discovered a clinical candidate from the dioxa-bicyclo[3.2.1]octane class for inhibiting the sodium-dependent glucose cotransporter 2, highlighting its potential in treating type 2 diabetes (Mascitti et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILBJTQUNLAPAX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CC1OC2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)

![6-((2,5-Dimethoxyphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2650349.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2650352.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2650359.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2650360.png)